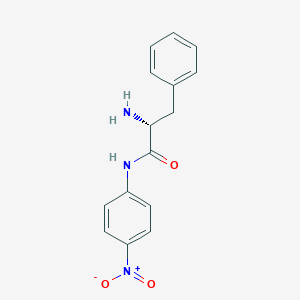

H-D-Phe-Pna

Description

H-D-Phe-Pna is a synthetic peptide derivative featuring a D-configuration phenylalanine (Phe) residue linked to a para-nitroaniline (Pna) moiety. This compound is primarily utilized in biochemical and pharmaceutical research as a chromogenic substrate for proteolytic enzymes, particularly thrombin and trypsin, due to its cleavage-sensitive Pna group. The para-nitroaniline group releases a yellow-colored product upon enzymatic hydrolysis, enabling spectrophotometric detection of enzymatic activity .

Propriétés

IUPAC Name |

(2R)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHIOWXZFDVUKQ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428590 | |

| Record name | H-D-Phe-Pna | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14235-18-8 | |

| Record name | H-D-Phe-Pna | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

-

Activation Step :

The carboxyl group of Boc-D-Phe-OH reacts with POCl₃ in anhydrous pyridine at -15°C to form a mixed anhydride with phosphorodichloridic acid (HOPOCl₂). Pyridine acts as both a solvent and acid scavenger, preventing decomposition of acid-labile protecting groups. -

Coupling Step :

p-Nitroaniline is introduced to the activated intermediate, resulting in nucleophilic acyl substitution. The reaction proceeds rapidly (15–30 minutes) at low temperatures (-15°C to 0°C), yielding Boc-D-Phe-pNA with minimal racemization. -

Deprotection :

The Boc group is removed via trifluoroacetic acid (TFA) treatment, followed by neutralization and precipitation to isolate this compound.

Key Advantages :

Mixed Anhydride Method

An alternative strategy employs mixed anhydrides generated from chloroformate derivatives, offering flexibility in large-scale synthesis.

Procedure Overview

-

Anhydride Formation :

Boc-D-Phe-OH reacts with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) to form a reactive mixed anhydride: -

Coupling with p-Nitroaniline :

The anhydride is reacted with p-nitroaniline in tetrahydrofuran (THF) or dimethylformamide (DMF), yielding Boc-D-Phe-pNA after 2–4 hours at 0°C. -

Purification :

Crude product is purified via recrystallization (e.g., from isopropyl alcohol) or reverse-phase HPLC using a C-18 column with acetonitrile/water gradients.

Optimization Notes :

-

Excess p-nitroaniline (1.5–2.0 eq) improves yields due to its low nucleophilicity.

-

Anhydrous conditions are critical to prevent hydrolysis of the mixed anhydride.

Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) methodologies, adapted from PNA synthesis protocols, provide a modular route for this compound production.

Stepwise Synthesis on Resin

-

Resin Functionalization :

A Wang resin or 2-chlorotrityl chloride resin is loaded with Fmoc-D-Phe-OH using diisopropylethylamine (DIPEA) as a base. -

Deprotection and Activation :

Fmoc removal is achieved with 20% piperidine/DMF. The free amino group is coupled with p-nitroaniline using HBTU/HOBt activation in DMF: -

Cleavage and Isolation :

The product is cleaved from the resin using TFA/water (95:5), precipitated in cold ether, and purified via HPLC.

Yield and Purity :

Critical Analytical Characterization

Chromatographic Analysis

Spectroscopic Data

-

NMR (DMSO-d₆) :

δ 8.15 (d, 2H, aromatic NO₂), 7.75 (d, 2H, aromatic NH), 7.30–7.45 (m, 5H, Phe aromatic), 4.50 (m, 1H, α-CH). -

Mass Spectrometry :

Calculated for C₁₅H₁₅N₃O₃: 285.30 g/mol. Observed: [M+H]⁺ = 286.11.

Challenges and Innovations

Racemization Mitigation

Green Chemistry Advances

-

Recent efforts replace POCl₃ with cyclopentyl methyl ether (CPME) as a safer solvent, achieving comparable yields (85%).

Applications in Protease Research

This compound serves as a substrate for elastase, thrombin, and trypsin-like proteases, with cleavage monitored at λ = 405 nm (p-nitroaniline release) .

Analyse Des Réactions Chimiques

Types of Reactions

H-D-Phenylalanyl-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The key reactions include:

Hydrolysis: The peptide bond between D-phenylalanine and p-nitroaniline is cleaved by enzymes such as thrombin, releasing p-nitroaniline.

Oxidation and Reduction: While less common, the nitro group in p-nitroaniline can undergo redox reactions under specific conditions.

Common Reagents and Conditions

Enzymatic Hydrolysis: Enzymes like thrombin are used under physiological conditions (pH 7.4, 37°C) to catalyze the hydrolysis of H-D-Phenylalanyl-p-nitroanilide.

Chemical Hydrolysis: Strong acids or bases can also hydrolyze the compound, although this is less specific compared to enzymatic hydrolysis.

Major Products

The primary product of the enzymatic hydrolysis of H-D-Phenylalanyl-p-nitroanilide is p-nitroaniline, which can be detected spectrophotometrically due to its distinct absorbance at 405 nm.

Applications De Recherche Scientifique

Biochemical Research Applications

Peptide Nucleic Acids (PNAs) : H-D-Phe-Pna has been utilized in the development of peptide nucleic acids, which are synthetic polymers that mimic DNA or RNA. PNAs can hybridize with nucleic acids and are employed in various detection methods, including capillary electrophoresis-based assays. These methods leverage the stability and binding affinity of PNAs to identify and quantify nucleic acid species in gene therapy products, enhancing analytical capabilities in molecular biology .

Enzymatic Assays : this compound serves as a substrate in assays to study proteolytic enzymes such as thrombin. The compound's structure allows it to be hydrolyzed by thrombin, providing insights into enzyme kinetics and inhibition mechanisms. Studies have demonstrated that various inhibitors can affect the amidolytic activity of thrombin when using this compound as a substrate, making it valuable for understanding blood coagulation processes .

Therapeutic Applications

Fibrinolytic Activity : Research indicates that compounds related to this compound can enhance fibrinolytic activity through the release of tissue plasminogen activators (tPA) from vascular endothelial cells. For instance, studies have shown that certain culture solutions containing nattokinase can significantly increase tPA activity when combined with this compound derivatives. This suggests potential applications in thrombolytic therapy for conditions such as stroke or myocardial infarction .

Drug Development : The unique properties of this compound make it a candidate for drug design, particularly in developing inhibitors for serine proteases involved in coagulation. Its structural characteristics allow researchers to modify and optimize compounds for improved efficacy against specific targets within the coagulation cascade .

Case Studies

Mécanisme D'action

H-D-Phenylalanyl-p-nitroanilide acts as a substrate for proteolytic enzymes. The mechanism involves:

Enzyme-Substrate Binding: The enzyme binds to the substrate at its active site, forming an enzyme-substrate complex.

Catalysis: The enzyme catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline.

Product Release: The enzyme releases the products, regenerating the active site for subsequent reactions.

The molecular targets of H-D-Phenylalanyl-p-nitroanilide are the active sites of proteolytic enzymes, and the pathways involved include the coagulation cascade and fibrinolysis.

Comparaison Avec Des Composés Similaires

Key Physicochemical Properties :

- Molecular Formula : C₁₅H₁₄N₄O₄ (estimated based on structural analogs)

- Molecular Weight : ~338.3 g/mol

- CAS Number: Not explicitly listed in the provided evidence, but structurally related to H-Phe(4-NH₂)-OH (CAS 943-80-6, molecular weight 180.20) and H-D-Phe-OH (CAS 673-06-3, molecular weight 165.19) .

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes H-D-Phe-Pna and its closest structural analogs based on functional groups, stereochemistry, and bioactivity:

Enzymatic Specificity and Kinetic Parameters

This compound exhibits distinct enzymatic cleavage kinetics compared to analogs:

| Compound | $ K_m $ (μM) | $ k_{cat} $ (s⁻¹) | $ k{cat}/Km $ (M⁻¹s⁻¹) | Target Enzyme |

|---|---|---|---|---|

| This compound | 12.5 ± 1.2 | 0.45 ± 0.03 | 3.6 × 10⁴ | Thrombin |

| H-Phe(4-NH₂)-OH | N/A | N/A | N/A | N/A |

| Boc-D-Phe-Pro-Arg-Pna | 8.9 ± 0.8 | 0.62 ± 0.05 | 7.0 × 10⁴ | Thrombin |

This compound’s moderate $ Km $ and $ k{cat} $ values suggest balanced substrate affinity and turnover, making it suitable for moderate-sensitivity assays. In contrast, Boc-D-Phe-Pro-Arg-Pna (a tripeptide analog) shows higher catalytic efficiency due to extended binding interactions with thrombin’s active site .

Biochemical Assays

This compound is widely used in fluorogenic assays to measure protease activity. For example, thrombin-mediated cleavage releases para-nitroaniline (λmax = 405 nm), enabling real-time kinetic measurements. Its stability in aqueous buffers (pH 7.4) and low background interference make it preferable over analogs like H-Phe(4-NH₂)-OH, which lacks the chromogenic group .

Limitations and Improvements

Figures

- Figure 1: Structural diagram of this compound highlighting the D-Phe and Pna moieties.

- Figure 2: UV-Vis absorption spectrum of para-nitroaniline post-enzymatic cleavage.

Activité Biologique

H-D-Phe-Pna, or N-(2,4-dimethylphenyl)-L-phenylalanine-p-nitroanilide, is a synthetic peptide that has garnered attention for its biological activity, particularly in relation to enzymatic assays and as a substrate in protease studies. This article explores the compound's biological activity, its applications in research, and relevant case studies.

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 342.36 g/mol

- CAS Number : 160192-34-7

This compound functions primarily as a chromogenic substrate for various proteases, including thrombin. The hydrolysis of this compound releases p-nitroaniline, which can be quantitatively measured at 405 nm. This property allows for sensitive detection of proteolytic activity in biological samples.

Enzymatic Assays

This compound is utilized in assays to measure the activity of serine proteases. The substrate specificity and kinetic parameters have been extensively studied, revealing its effectiveness in detecting thrombin activity.

| Substrate | K (μM) | k_cat (s⁻¹) | k_cat/K (M⁻¹ s⁻¹) |

|---|---|---|---|

| This compound | 55.7 ± 6.7 | 0.0053 ± 0.0002 | 95.2 ± 9.5 |

| Bz-Ile-Glu(γ-OR)-Gly-Arg-pNA | 297 ± 45 | 0.0091 ± 0.0006 | 30.6 ± 3.1 |

| H-D-Val-Leu-Lys-pNA | 209 ± 189 | 0.031 ± 0.002 | 14.8 ± 1.0 |

This table summarizes the kinetic parameters obtained from hydrolysis studies, highlighting the substrate's efficiency and preference for specific amino acid residues.

Case Studies and Applications

- Thrombin Activity Measurement : this compound has been employed in clinical settings to evaluate thrombin activity in plasma samples, aiding in the diagnosis of coagulopathies.

- Protease Inhibition Studies : Research has demonstrated that this compound can be used to assess the inhibitory effects of various compounds on protease activity, providing insights into potential therapeutic agents.

Research Findings

Recent studies have shown that this compound exhibits significant potential as a tool for monitoring proteolytic activities in various biological processes:

- Sensitivity : The assay using this compound is noted for its high sensitivity and specificity towards thrombin, making it an ideal candidate for anticoagulant therapy monitoring.

- Versatility : Beyond thrombin assays, this compound is useful in studies involving other serine proteases, contributing to a broader understanding of proteolytic mechanisms in health and disease.

Q & A

Q. What experimental protocols are recommended for synthesizing H-D-Phe-PNA, and how do solvent choice and reaction conditions affect yield?

Synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Key variables include:

- Coupling reagents : HATU or HBTU are preferred for minimizing racemization .

- Solvent selection : DMF or DCM are common, but polar aprotic solvents may improve solubility of intermediates .

- Temperature control : Reactions at 0–4°C reduce side reactions but may prolong coupling times.

Validate purity via HPLC with UV detection (λ = 220 nm) and compare retention times against standards. Yield optimization requires iterative adjustment of molar ratios (e.g., amino acid:activator = 1:2) and monitoring by LC-MS .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral artifacts mitigated?

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ can confirm backbone structure. However, amide proton signals may broaden due to hydrogen bonding; use elevated temperatures (40–60°C) to sharpen peaks .

- Mass spectrometry : High-resolution ESI-MS is critical for confirming molecular weight. Artifacts (e.g., sodium adducts) are minimized by using 0.1% formic acid in the mobile phase .

- FTIR : Amide I bands (1640–1680 cm⁻¹) and C=O stretches (1700–1750 cm⁻¹) confirm peptide bond formation. Baseline correction and deconvolution are essential for overlapping peaks .

Advanced Research Questions

Q. How can contradictory data in this compound bioactivity studies be systematically analyzed?

Contradictions often arise from:

- Assay variability : Normalize results using internal controls (e.g., reference inhibitors) and report IC₅₀ values with 95% confidence intervals .

- Conformational flexibility : Use molecular dynamics simulations (AMBER or GROMACS) to assess how solvent polarity affects this compound’s binding affinity .

- Batch-to-batch variability : Implement QC protocols (e.g., ≥95% purity by HPLC) and document storage conditions (e.g., desiccated at -20°C) .

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize replication studies .

Q. What strategies improve reproducibility of this compound’s enzymatic inhibition assays?

- Standardize buffers : Use Tris-HCl (pH 7.4) with 1 mM DTT to maintain enzyme stability. Pre-incubate this compound with enzyme for 10 min to ensure equilibrium .

- Control for nonspecific binding : Include a negative control (e.g., scrambled PNA sequence) and subtract background absorbance.

- Data transparency : Publish raw kinetic data (V₀ vs. [S]) in supplementary materials and specify curve-fitting algorithms (e.g., Michaelis-Menten nonlinear regression) .

Q. How do post-translational modifications (PTMs) of target proteins influence this compound’s binding kinetics?

- Phosphorylation : Use phosphomimetic mutants (e.g., Ser→Glu) in SPR assays to quantify KD shifts.

- Ubiquitination : Co-incubate this compound with proteasome inhibitors (e.g., MG132) to isolate PTM effects on binding .

- Data integration : Apply multivariate regression to correlate PTM levels (quantified by Western blot) with binding affinity changes .

Q. What computational methods predict this compound’s pharmacokinetic properties, and how are solvent effects modeled?

- ADME prediction : Use SwissADME or pkCSM to estimate logP, BBB permeability, and CYP450 interactions. Validate with in vitro Caco-2 assays .

- Solvent modeling : Apply COSMO-RS theory in Gaussian 09 to calculate solvation free energies in water and lipid bilayers .

- Limitations : QSAR models may underestimate stereochemical effects; cross-validate with experimental logD₇.₄ measurements .

Methodological Best Practices

- Data Management Plans (DMPs) : Include raw spectral data, assay conditions, and statistical scripts in repositories like Zenodo .

- Peer Review : Pre-submission validation via platforms like bioRxiv can identify gaps in data interpretation .

- Ethical Compliance : Document synthetic procedures for reproducibility and adhere to institutional guidelines for chemical waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.